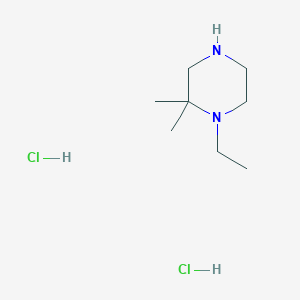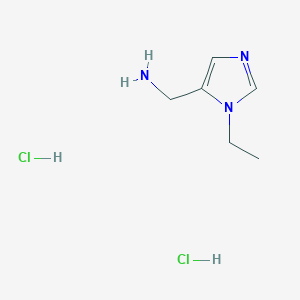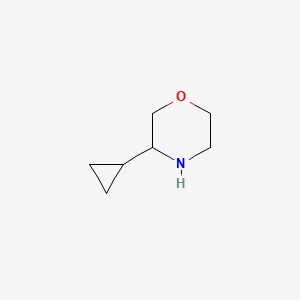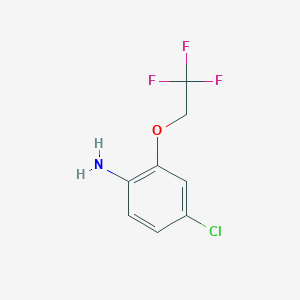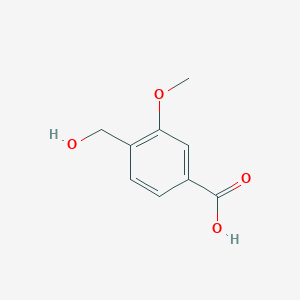
4-(羟甲基)-3-甲氧基苯甲酸
描述
4-(Hydroxymethyl)-3-methoxybenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring a hydroxymethyl group at the 4-position and a methoxy group at the 3-position
科学研究应用
4-(Hydroxymethyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid typically involves the hydroxymethylation of 3-methoxybenzoic acid. One common method is the reaction of 3-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.
Industrial Production Methods: In an industrial setting, the production of 4-(Hydroxymethyl)-3-methoxybenzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 4-(Hydroxymethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-3-methoxybenzoic acid.
Reduction: 4-(Hydroxymethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity.
相似化合物的比较
4-(Hydroxymethyl)benzoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
4-(Hydroxymethyl)-2-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in chemical and biological properties.
Uniqueness: 4-(Hydroxymethyl)-3-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-(hydroxymethyl)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRLERJUCFVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
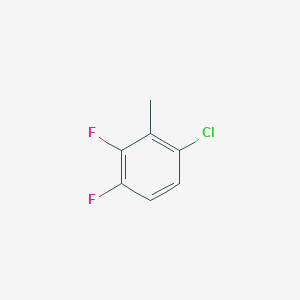

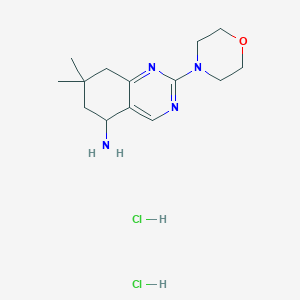
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
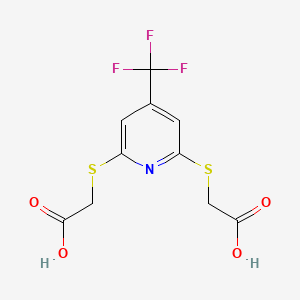
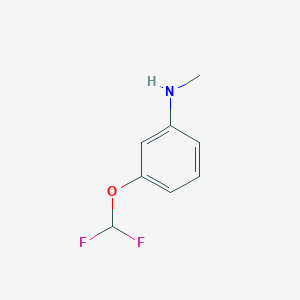
carbohydrazide](/img/structure/B1422618.png)

![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
